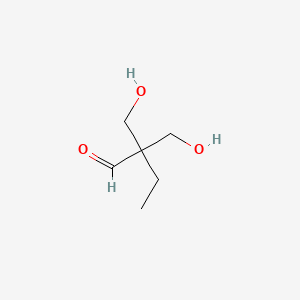

2,2-Bis(hydroxymethyl)butanal

Description

Significance and Research Trajectory of Polyhydroxylated Aldehydes

Polyhydroxylated aldehydes are a class of organic compounds that possess an aldehyde functional group and multiple hydroxyl groups. taylorandfrancis.comebi.ac.uk The most prominent examples of this class are aldose monosaccharides, such as glucose, which are fundamental to biochemistry. taylorandfrancis.com The significance of these molecules stems from the dual reactivity imparted by their functional groups. The aldehyde group is susceptible to oxidation and condensation reactions, while the hydroxyl groups can undergo esterification and etherification, and their presence often increases the compound's water solubility and potential for hydrogen bonding. cymitquimica.com

The research trajectory for polyhydroxylated aldehydes is focused on harnessing their unique structural features. Scientists explore these compounds as versatile building blocks in synthetic chemistry. mdpi.comresearchgate.net Their multifunctionality allows for the construction of complex molecular architectures, leading to the development of novel polymers, pharmaceuticals, and other specialized chemicals. The synthesis of new polyhydroxylated structures and the exploration of their subsequent chemical transformations remain active areas of investigation. mdpi.comresearchgate.net

Interdisciplinary Relevance in Organic Synthesis and Materials Science

The importance of 2,2-Bis(hydroxymethyl)butanal spans the fields of organic synthesis and materials science, primarily due to its role as a critical intermediate.

In Organic Synthesis, the compound is a key building block derived from simple starting materials. Its synthesis is typically achieved through a base-catalyzed aldol (B89426) condensation reaction between n-butyraldehyde and formaldehyde (B43269). google.comgoogle.comatamanchemicals.com Once formed, it serves as a precursor for several industrially important chemicals:

Oxidation: this compound can be oxidized to form 2,2-Bis(hydroxymethyl)butyric acid (DMBA). google.combloomtechz.com DMBA is a highly valuable monomer used to impart water solubility and improve adhesion in polymers like polyurethanes and polyesters. chemdad.com

Reduction and Further Reaction: The aldehyde can be reduced to a triol, 2,2-bis(hydroxymethyl)-1-butanol. atamanchemicals.comresearchgate.net This triol itself serves as a building block for other complex molecules. For instance, it is the immediate precursor in the industrial synthesis of Trimethylolpropane (B17298) (TMP), a commodity chemical, via a subsequent Cannizzaro reaction. penpet.comatamanchemicals.com This two-step process, where butanal first reacts with formaldehyde to create the intermediate this compound, is a cornerstone of TMP production. penpet.comatamanchemicals.com

In Materials Science, the primary relevance of this compound is as a precursor to high-performance polymers. Although not typically used as a final monomer itself, its derivatives are fundamental to the polymer industry.

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(hydroxymethyl)butanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-6(3-7,4-8)5-9/h3,8-9H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKMQUOJKCKTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453309 | |

| Record name | 2,2-dimethylolbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41966-25-0 | |

| Record name | 2,2-Bis(hydroxymethyl)butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41966-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dimethylolbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanal, 2,2-bis(hydroxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Bis Hydroxymethyl Butanal

Direct Synthesis Approaches

The most prevalent method for synthesizing 2,2-bis(hydroxymethyl)butanal is through the direct reaction of n-butyraldehyde with formaldehyde (B43269). This approach is characterized by its straightforward reaction pathway, though it requires careful control to maximize yield and minimize by-product formation.

Base-Catalyzed Aldol (B89426) Condensation of n-Butyraldehyde with Formaldehyde

The cornerstone of this compound production is the base-catalyzed aldol condensation of n-butyraldehyde with two equivalents of formaldehyde. atamanchemicals.com This reaction serves as the initial step in the synthesis of trimethylolpropane (B17298), with this compound being the crucial intermediate. procurementresource.comatamanchemicals.com

The base-catalyzed aldol reaction proceeds through a well-understood mechanism. The process begins with the abstraction of an alpha-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group) from n-butyraldehyde by a base, such as a hydroxide (B78521) ion or an amine. vaia.com This deprotonation is feasible because the resulting carbanion is stabilized by resonance, forming an enolate ion. vaia.com

Formaldehyde, which lacks alpha-hydrogens, cannot form an enolate and thus acts exclusively as the electrophile in the reaction. pressbooks.pub The nucleophilic enolate of n-butyraldehyde then attacks the electrophilic carbonyl carbon of a formaldehyde molecule. This step forms a new carbon-carbon bond and results in an alkoxide intermediate. masterorganicchemistry.com Protonation of this intermediate, typically by a solvent molecule like water, yields 2-(hydroxymethyl)butanal.

Triethylamine (B128534) (TEA): Triethylamine is a commonly employed homogeneous base catalyst for this condensation. google.comresearchgate.net It effectively promotes the reaction, leading to high conversion of n-butyraldehyde. researchgate.netresearchgate.net Studies have shown that the concentration of TEA can influence the reaction's thermal profile and the final product yield. researchgate.net While effective, being a homogeneous catalyst can complicate product purification and catalyst recovery.

Alkali Hydroxides: Strong bases like sodium hydroxide (NaOH) are also used as catalysts. bloomtechz.comgoogle.com They facilitate a rapid reaction but can also promote side reactions, such as the Cannizzaro reaction of the intermediate aldehyde if conditions are not carefully controlled. atamanchemicals.comatamanchemicals.com

Anion-Exchange Resins: As part of a move towards cleaner production technologies, heterogeneous catalysts like weakly basic anion-exchange resins have been investigated. researchgate.netresearchgate.net These solid catalysts offer the advantage of easy separation from the reaction mixture, simplifying purification and allowing for potential catalyst recycling. Research has shown that gel-type resin catalysts can exhibit high selectivity towards the desired aldol product. lookchem.com The reaction over these resins involves a liquid-liquid-solid system, and the product distribution can be effectively modeled based on molecular reaction mechanisms on the catalyst surface. researchgate.net

The product ratio between this compound and the main by-product, 2-ethyl acrolein, is strongly dependent on the chosen catalyst. lookchem.com

To maximize the production of this compound and minimize undesirable side reactions, several key parameters must be optimized.

Molar Ratios of Reactants: The stoichiometry of the reactants is a crucial factor. An excess of formaldehyde is typically used to ensure the complete conversion of n-butyraldehyde through two successive additions. google.com Research indicates that a molar ratio of n-butyraldehyde to formaldehyde of approximately 1:3 is optimal for achieving high yields of the desired product, which can reach up to 88%. researchgate.net Insufficient formaldehyde can lead to incomplete reaction and lower yields. google.com

Temperature: The reaction temperature affects both the rate of reaction and the product distribution. The synthesis is often carried out at temperatures ranging from 40°C to 80°C. researchgate.netresearchgate.net Higher temperatures generally increase the reaction rate but can also favor the formation of by-products like 2-ethyl acrolein. google.com For instance, at around 60°C in the presence of triethylamine, the yield of 2-ethyl acrolein can be as high as 20 mole %. google.com

Reaction Time: A typical reaction time for this synthesis is around 2 hours, which is generally sufficient to achieve a high conversion of n-butyraldehyde (>99%). researchgate.net

Solvent Effects: The reaction is commonly performed in an aqueous medium. The presence of water is noted to significantly affect the reaction rate and product yield. researchgate.netresearchgate.net The use of water as a solvent helps to minimize side reactions like the acetalization of butyraldehyde. researchgate.net

| n-Butyraldehyde : Formaldehyde Molar Ratio | n-Butyraldehyde Conversion (%) | Total Yield of this compound (%)* | 2-Ethyl Acrolein Yield (%) | Reference |

|---|---|---|---|---|

| 1 : 1.5 | 92.4 | 53.0 | 20 | google.com |

| 1 : 3 | 99.8 | 62.4 | Not specified | google.com |

| 1 : 5 | 100 | 65.8 | 12 | google.com |

*Total yield includes the formaldehyde adduct of the main product.

| Parameter | Optimized Value/Range | Reference |

|---|---|---|

| Molar Ratio (n-Butyraldehyde:Formaldehyde:Triethylamine) | 1 : 3 : (0.05-0.1) | researchgate.net |

| Water Content (by weight) | 10% - 15% | researchgate.net |

| Temperature | 50-80°C | researchgate.net |

| Reaction Time | 2 h | researchgate.net |

| n-Butyraldehyde Conversion | >99% | researchgate.net |

| This compound Yield | 88% | researchgate.net |

Emerging Synthetic Strategies and Sustainable Production Routes

Research into the synthesis of this compound is increasingly focused on developing more sustainable and efficient manufacturing processes.

One key area of development is the use of heterogeneous catalysts, such as the anion-exchange resins mentioned previously. These solid catalysts represent a "clean technology" approach by simplifying product purification, reducing waste streams, and enabling catalyst reuse, which is advantageous for industrial scale-up. researchgate.net

Another emerging strategy is the implementation of microreactors for continuous production. bloomtechz.com A process using a microreactor for the condensation reaction of n-butyraldehyde and formaldehyde with triethylamine as a catalyst has been described. This method offers precise control over reaction parameters like temperature and residence time, potentially leading to higher yields and improved safety for this exothermic reaction. The subsequent steps, such as purification and oxidation to the corresponding acid, can also be integrated into a continuous flow process. bloomtechz.com

Furthermore, the broader trend in chemical manufacturing is the shift towards using renewable, biomass-derived feedstocks. researchgate.net While direct synthesis from biomass is still an area of active research, the principles of green chemistry, such as using biomass-derived solvents or developing catalytic pathways from platform molecules like furfurals, are guiding future production strategies. researchgate.netnih.gov The development of efficient catalysts for the conversion of biomass derivatives is a critical step towards fully sustainable chemical production. mdpi.com

Chemical Transformations and Reactivity Profiles of 2,2 Bis Hydroxymethyl Butanal

Oxidation Reactions

The aldehyde group in 2,2-bis(hydroxymethyl)butanal is susceptible to oxidation, leading to the formation of a carboxylic acid. This transformation is a key reaction for the synthesis of important chemical building blocks.

Conversion to 2,2-Bis(hydroxymethyl)butyric Acid

The oxidation of this compound yields 2,2-bis(hydroxymethyl)butyric acid, a compound with applications in the production of polyesters, polyurethanes, and alkyd resins. google.com The process typically involves a two-step synthesis starting from n-butyraldehyde and formaldehyde (B43269), which undergo an aldol (B89426) condensation to form this compound. google.com This intermediate is then oxidized to the final carboxylic acid product. google.com

One common method for this oxidation utilizes hydrogen peroxide as the oxidizing agent in an aqueous solution. google.com The reaction is carefully controlled by the gradual addition of hydrogen peroxide at a specific temperature to ensure efficient conversion and to manage the exothermic nature of the reaction. google.com

Table 1: Typical Reaction Parameters for the Oxidation of this compound

| Parameter | Condition |

|---|---|

| Starting Material | This compound |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |

| Solvent | Water |

| Control Measure | Slow, controlled addition of H₂O₂ |

| Product | 2,2-Bis(hydroxymethyl)butyric Acid |

Catalytic Oxidation Pathways and Biocatalytic Approaches

While chemical oxidation methods are prevalent, catalytic approaches, including biocatalysis, offer pathways for more selective and sustainable synthesis. Biocatalytic oxidations are particularly advantageous as they often proceed under mild conditions with high specificity. nih.gov

Although direct biocatalytic oxidation of this compound is not extensively detailed in the provided search results, related transformations suggest its feasibility. For instance, the selective oxidation of trimethylolpropane (B17298) to 2,2-bis(hydroxymethyl)butyric acid has been demonstrated using the microorganism Corynebacterium sp. ATCC 21245. nih.gov This indicates that enzymatic systems are capable of recognizing and oxidizing similar molecular structures. Such biocatalytic processes can be a part of an integrated approach where a bio-based substrate is converted into a valuable chemical intermediate. nih.gov

Reduction Reactions

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding a triol. This transformation is significant for producing polyols used in various industrial applications.

Hydrogenation to Trimethylolalkanes

The catalytic hydrogenation of this compound (also referred to as 2,2-dimethylol-1-butanal) produces the corresponding triol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, which is a type of trimethylolalkane. A study on the hydrogenation kinetics of this reaction demonstrated 100% selectivity to the triol over a supported nickel catalyst. abo.fi This process is a critical step in the synthesis of polyols from aldehydes.

Selective Catalytic Hydrogenation Processes

The efficiency and selectivity of the hydrogenation of this compound are influenced by several factors, including the catalyst, reaction conditions, and the presence of impurities. Research has shown that a supported nickel catalyst is effective for this transformation. abo.fi

The reaction is typically carried out in a batch reactor under hydrogen pressure, with water as the solvent. abo.fi The temperature and pressure play a significant role, with higher rates observed at elevated temperatures and pressures (e.g., 90°C and 80 bar). abo.fi A key finding is the inhibitory effect of residual formaldehyde from the preceding aldol condensation step. Formaldehyde competes for the active sites on the catalyst and must be hydrogenated to methanol (B129727) before the hydrogenation of the larger aldol molecule can proceed efficiently. abo.fi The activation procedure of the catalyst is also crucial; reduction at high temperatures (400°C) leads to a more effective removal of nickel oxides and thus a more active catalyst. abo.fi

Table 2: Research Findings on the Hydrogenation of this compound

| Parameter | Finding | Source |

|---|---|---|

| Catalyst | Supported Nickel Catalyst | abo.fi |

| Selectivity | 100% to the corresponding triol | abo.fi |

| Solvent | Water | abo.fi |

| Inhibitor | Formaldehyde | abo.fi |

| Optimal Conditions | Higher temperatures and pressures (up to 90°C and 80 bar) | abo.fi |

| Catalyst Activation | High-temperature (400°C) reduction under hydrogen | abo.fi |

Derivatization via Esterification and Transesterification

The two primary hydroxyl groups in this compound provide sites for derivatization through esterification and transesterification reactions. These reactions allow for the modification of the molecule's properties and the synthesis of a wide range of derivatives, such as polyesters and alkyd resins.

Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. This reaction is typically catalyzed by an acid. The two hydroxymethyl groups can react to form diesters, or potentially be used in polymerization reactions to form polyesters.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com In the context of this compound, its hydroxyl groups can react with an existing ester in the presence of an acid or base catalyst to form a new ester. masterorganicchemistry.com This reaction is reversible and is often driven to completion by removing one of the products. For instance, the hydroxyl groups of this compound could be used to transesterify triglycerides to produce new polyol esters.

While specific examples detailing the esterification and transesterification of this compound were not found in the search results, the reactivity of its primary hydroxyl groups is well-established in organic chemistry, making these transformations standard derivatization pathways.

Formation of Ester Analogues

The two primary hydroxyl (-CH₂OH) groups in this compound are susceptible to esterification reactions with various acylating agents. This process converts the hydroxyl groups into ester groups, thereby modifying the compound's physical and chemical properties, such as its polarity and solubility. Common reagents for this transformation include acid anhydrides and acyl chlorides.

The reaction with an acid anhydride, such as acetic anhydride, in the presence of a base catalyst or under acidic conditions, would yield the corresponding diacetate ester. Similarly, reaction with acyl chlorides, like benzoyl chloride, typically in the presence of a non-nucleophilic base such as pyridine (B92270) to neutralize the HCl byproduct, would form the dibenzoate ester. The reactivity follows the general mechanism of nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

While specific research detailing the synthesis of various ester analogues from this compound is not extensively published, the expected products from reactions with common acylating agents can be predicted based on standard organic chemistry principles.

| Ester Analogue Name | Potential Acylating Agent | Byproduct | General Reaction Conditions |

|---|---|---|---|

| 2,2-Bis(acetoxymethyl)butanal | Acetic Anhydride | Acetic Acid | Acid or base catalysis |

| 2,2-Bis(benzoyloxymethyl)butanal | Benzoyl Chloride | Hydrochloric Acid (HCl) | Presence of a base (e.g., Pyridine) |

| 2,2-Bis[(4-nitrobenzoyl)oxymethyl]butanal | 4-Nitrobenzoyl Chloride | Hydrochloric Acid (HCl) | Presence of a base (e.g., Pyridine) |

Enzymatic Esterification Strategies

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the esterification of polyols. Lipases are commonly employed for these transformations due to their ability to function in non-aqueous environments and their high regioselectivity, even with sterically hindered substrates. nih.gov

For polyols with a neopentyl structure, such as this compound, enzymatic esterification is a particularly viable strategy. Research on structurally similar compounds, like trimethylolpropane (TMP) and neopentyl glycol, has demonstrated the efficacy of immobilized lipases, especially Candida antarctica lipase (B570770) B (CALB), often commercialized as Novozym 435. scholarsportal.infoijcce.ac.iryoutube.com These enzymes effectively catalyze the esterification of the primary hydroxyl groups with various fatty acids to produce mono-, di-, and tri-esters, which are valuable as biolubricants and surfactants. ijcce.ac.iryoutube.com

The enzymatic process typically involves reacting the polyol with a fatty acid in a solvent-free system or in a non-polar organic solvent. scholarsportal.info To drive the reaction equilibrium towards the ester product, water, a byproduct of the reaction, is usually removed from the system, often by applying a vacuum or using molecular sieves. mdpi.com Studies on a closely related substrate, 2,2-bis(hydroxymethyl) propionic acid, have shown that vinyl esters can be used as acyl donors to achieve high yields in lipase-catalyzed acylations. nih.gov This suggests a similar approach could be successfully applied to this compound.

| Parameter | Description | Example from Analogous Compounds (TMP, Neopentyl Glycol) |

|---|---|---|

| Enzyme | Immobilized Lipase | Candida antarctica Lipase B (Novozym 435), Thermomyces lanuginosus Lipase ijcce.ac.iryoutube.com |

| Substrates | Polyol + Acyl Donor | Polyol + Fatty Acids (e.g., Caprylic acid, Oleic acid) or Vinyl Esters nih.govscholarsportal.info |

| Reaction Medium | Non-polar solvent or solvent-free | Solvent-free systems are common to increase reactant concentration. scholarsportal.info |

| Key Condition | Water Removal | Application of vacuum or use of molecular sieves to shift equilibrium. youtube.com |

| Potential Product | Mono-, Di-esters | Mono-, di-, and tri-esters of trimethylolpropane. ijcce.ac.ir |

Applications of 2,2 Bis Hydroxymethyl Butanal As a Monomer and Chemical Intermediate

Role in Polymer Chemistry

The presence of multiple reactive sites in 2,2-Bis(hydroxymethyl)butanal makes it a valuable monomer in the synthesis of a variety of polymers. The two hydroxyl groups can participate in esterification and urethane (B1682113) linkages, while the aldehyde group offers a site for further chemical modifications.

While this compound itself is a precursor, its oxidized form, 2,2-bis(hydroxymethyl)butanoic acid (DMBA), is more commonly cited for its critical role in the production of water-soluble polyurethanes. The carboxylic acid group in DMBA can be neutralized to form a salt, which acts as an internal emulsifier, enabling the polyurethane to be dispersed in water. This process is fundamental for creating aqueous polyurethane dispersions (PUDs), which are widely used in coatings, adhesives, and textiles due to their low volatile organic compound (VOC) content. The structural analogue, 2,2-bis(hydroxymethyl)propionic acid (DMPA), is extensively used for imparting hydrophilicity to polyurethane prepolymers, which are then neutralized and dispersed in water.

This compound is a precursor to 2,2-bis(hydroxymethyl)butanoic acid, a key monomer in the synthesis of hyperbranched polyesters. nih.gov The AB2-type structure of the acid, with one carboxyl group (A) and two hydroxyl groups (B), allows for the formation of highly branched, dendritic polymer architectures. These hyperbranched polyesters exhibit unique properties such as low viscosity, high solubility, and a high density of terminal functional groups, which can be further modified for specific applications. Research into the synthesis of novel hyperbranched polyesters has utilized 2,2-bis(hydroxymethyl)butyric acid with various core molecules and catalysts to control the molecular weight and degree of branching. nih.gov

Table 1: Properties of Hyperbranched Polyesters from 2,2-bis(hydroxymethyl)butyric acid

| Property | Value Range |

| Molecular Weight (Mn) | 500 - 2000 |

| Degree of Branching | 0.32 - 0.53 |

| Appearance | Glassy, slightly yellow solids |

This table presents typical property ranges for hyperbranched polyesters synthesized from 2,2-bis(hydroxymethyl)butyric acid, as detailed in the research literature. nih.gov

Alkyd resins are thermoplastic polyesters that are widely used in the paint and coatings industry. They are typically produced by the condensation polymerization of a polybasic acid, a polyhydric alcohol, and a fatty acid or oil. The diol functionality of this compound allows it to be incorporated into the alkyd resin backbone as a polyol component. This incorporation can influence the resin's properties, such as its hardness, flexibility, and drying time. The use of dimethylol alkanoic acids, which can be derived from the oxidation of dimethylol alkanals like this compound, is noted in the production of alkyd resins. google.com

The trifunctional nature of this compound, with its two hydroxyl groups and one aldehyde group, makes it a suitable candidate for creating cross-linked polymeric networks. Cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of polymers. The hydroxyl groups can react with other monomers to form the main polymer chains, while the aldehyde group can undergo reactions, such as condensation with amines or phenols, to form cross-links between the chains. This leads to the formation of a three-dimensional network structure.

Intermediate in the Synthesis of Advanced Organic Molecules

Beyond its role in polymer science, this compound serves as an intermediate in the synthesis of more complex organic molecules, including those with potential applications in the pharmaceutical industry.

This compound is classified as a pharmaceutical intermediate. guidechem.com Its derivatives, particularly those based on the closely related 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), have been extensively investigated for biomedical applications. These derivatives are used to create biodegradable polymers that can function as drug delivery vehicles. The functional groups on these polymers allow for the attachment of bioactive molecules. For instance, polymers derived from bis-MPA can self-assemble into nanoparticles, encapsulating therapeutic agents for targeted delivery. While direct applications of this compound are not as widely documented, its structural similarity to bis-MPA suggests its potential as a precursor for synthesizing similar functional polymers for use as pharmaceutical excipients.

Utilization in Biotechnology Applications

While this compound is not directly used in most end-stage biotechnological products, it serves as a critical precursor to 2,2-Bis(hydroxymethyl)butyric acid (DMBA), a compound with significant applications in the biomedical field. chemimpex.com The aldehyde group of the butanal is readily oxidized to a carboxylic acid, yielding DMBA, a multifunctional monomer prized for its utility in creating advanced, biocompatible polymers.

The structural attributes of DMBA, derived from this compound, are particularly valuable for designing sophisticated macromolecules for biomedical purposes, such as biodegradable polymers for drug delivery systems and tissue engineering. researchgate.net These polymers can be synthesized to have controlled biodegradability and biocompatibility. researchgate.net The two hydroxyl groups and one carboxyl group on the DMBA molecule allow it to act as a crosslinking agent, which enhances the mechanical properties and thermal stability of the resulting polymers. Its structural similarity to the well-studied 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) further highlights its potential in creating polymers for drug and nucleic acid delivery. nih.gov This positions this compound as a key building block in the synthesis of materials for medical devices, implants, and innovative drug delivery formulations. chemimpex.com

Contributions to Functional Materials Science (e.g., Coatings, Adhesives)

In the realm of materials science, this compound is the direct precursor to derivatives that are instrumental in formulating high-performance coatings, adhesives, and resins. The oxidation of the butanal yields 2,2-Bis(hydroxymethyl)butyric acid (DMBA), a trifunctional molecule that serves as an important monomer and crosslinking agent. chemicalbook.com

The presence of two reactive hydroxyl groups and a polar carboxyl group makes DMBA an excellent component for producing water-soluble polymer systems. chemicalbook.com It is widely used in the manufacturing of water-based polyurethane dispersions (PUDs), polyester (B1180765) resins, and epoxy esters. chemicalbook.com In these applications, the carboxyl group enhances water dispersibility, allowing for the creation of environmentally friendlier coatings and adhesives with reduced volatile organic compounds (VOCs). Its structural analogue, 2,2-bis(hydroxymethyl)propionic acid (DMPA), is noted for its use as a chain extender in water-based polyurethanes, creating stable emulsions for applications in epoxy ester coatings, polyurethane elastomers, and adhesives. alfa-chemical.com DMBA is expected to be an effective, eco-friendly substitute for DMPA in these systems. chemicalbook.com

Pursuit of Bio-based and Sustainable Chemical Production

The industrial synthesis of this compound is traditionally achieved through an aldol (B89426) condensation reaction between n-butyraldehyde and formaldehyde (B43269), which are typically derived from petrochemical feedstocks. However, significant research is underway to develop more sustainable production routes that utilize renewable, bio-based starting materials.

The green chemistry approach focuses on sourcing the foundational precursors from biomass. A promising pathway involves the production of n-butyraldehyde through the selective oxidation of bio-butanol. researchgate.net Bio-butanol can be produced via the established Acetone-Butanol-Ethanol (ABE) fermentation of biomass. researchgate.netacs.org Supported platinum (Pt) or copper (Cu) based catalysts have shown effectiveness in the selective, base-free oxidation of aqueous n-butanol to butyraldehyde. rsc.orgresearchgate.net

Similarly, efforts are being made to produce formaldehyde from renewable sources. One method is the oxidation of bio-methanol, which itself can be produced from sustainable biomass or from captured carbon dioxide and green hydrogen. environmentenergyleader.comgoogle.com Companies have begun to integrate bio-based methanol (B129727) into their formaldehyde production, significantly reducing the carbon footprint compared to fossil-fuel-based methods. environmentenergyleader.com By combining bio-derived n-butyraldehyde and bio-derived formaldehyde, a fully sustainable pathway to this compound can be realized, aligning its production with the principles of a circular bio-economy.

Derivatives and Analogues of 2,2 Bis Hydroxymethyl Butanal

Research on 2,2-Bis(hydroxymethyl)butyric Acid (BHMB)

2,2-Bis(hydroxymethyl)butyric acid, also known as dimethylolbutanoic acid (DMBA), is a trifunctional molecule featuring two primary hydroxyl groups and one carboxylic acid group. This AB2-type monomer has garnered significant attention for its role in creating water-soluble and high-performance polymers.

Advanced Synthetic Routes for BHMB

The synthesis of BHMB has been approached through various chemical pathways, primarily involving aldol (B89426) condensation followed by oxidation.

One prominent method starts with the aldol condensation of n-butyraldehyde and formaldehyde (B43269) in the presence of a basic catalyst, such as sodium hydroxide (B78521) or sodium carbonate, to produce the intermediate 2,2-bis(hydroxymethyl)butanal. This intermediate is then oxidized using an agent like hydrogen peroxide to yield the final 2,2-Bis(hydroxymethyl)butyric acid. acs.orggoogle.com

Another synthetic strategy involves a two-step process beginning with different starting materials. Methyl butyrate (B1204436) and formaldehyde are reacted under the influence of an organic alkali catalyst to generate beta,beta-bis(hydroxymethyl) methyl butyrate. This intermediate is subsequently hydrolyzed under acidic conditions, followed by distillation and crystallization, to obtain BHMB. google.com This method is noted for its high reaction efficiency and easier product separation, aligning with principles of green chemistry due to lower energy consumption and reduced wastewater. google.com

The table below summarizes key aspects of these synthetic routes.

| Starting Materials | Key Steps | Catalyst/Reagents | Intermediate Product | Final Product |

| n-Butyraldehyde, Formaldehyde | 1. Aldol Condensation2. Oxidation | 1. Basic Catalyst (e.g., NaOH)2. Hydrogen Peroxide | This compound | 2,2-Bis(hydroxymethyl)butyric acid |

| Methyl butyrate, Formaldehyde | 1. Condensation Reaction2. Acid Hydrolysis | 1. Organic Alkali Catalyst2. Acid | beta,beta-Bis(hydroxymethyl) methyl butyrate | 2,2-Bis(hydroxymethyl)butyric acid |

Biotechnological Production of BHMB from Branched Polyols

Biocatalysis presents an alternative, environmentally conscious route to BHMB. Research has demonstrated the selective oxidation of the branched polyol trimethylolpropane (B17298) (TMP) to produce BHMB. This biotransformation utilizes growing cells of Corynebacterium sp. ATCC 21245 as a whole-cell biocatalyst. The bacterium is capable of oxidizing one of the primary hydroxyl groups of TMP to a carboxylic acid, yielding the desired dihydroxy-monocarboxylic acid, BHMB. This biotechnological approach offers a pathway from a readily available polyol to a functionalized carboxylic acid under mild conditions.

Applications of BHMB in High-Performance Polymer Research

The unique trifunctional structure of BHMB makes it a valuable monomer for synthesizing a variety of high-performance polymers. Its two hydroxyl groups and one carboxyl group allow it to be incorporated into polymer backbones, introducing branching and specific functionalities.

Water-Soluble Polyurethanes and Polyesters: BHMB is widely used as a hydrophilic chain extender or monomer for creating water-soluble polyurethanes and polyesters. The carboxylic acid group can be neutralized to form ionic centers along the polymer chain, which imparts hydrophilicity and allows the polymer to be dispersed in water without the need for organic solvents. This is particularly important for developing environmentally friendly coatings, adhesives, and resins.

Hyperbranched Polymers: BHMB is an ideal candidate for the one-step synthesis of hyperbranched polyesters. These polymers are characterized by their highly branched, tree-like architecture, which results in unique properties such as low viscosity, high solubility, and a high density of terminal functional groups. A novel hyperbranched polyester (B1180765) has been synthesized in bulk from BHMB, demonstrating its utility in creating complex dendritic polymer structures.

Crosslinking Agent: In polymer formulations, BHMB can act as a crosslinking agent. The multiple reactive sites can form connections between polymer chains, enhancing the mechanical strength, thermal stability, and chemical resistance of the final material. It is used to produce water-based high-molecule systems, including epoxy resins and powder coatings.

The table below outlines the primary applications of BHMB in polymer research.

| Application Area | Role of BHMB | Resulting Polymer Type | Key Benefits |

| Coatings & Adhesives | Hydrophilic chain extender | Water-soluble polyurethanes, polyesters | Environmentally friendly (water-based), excellent stability |

| Advanced Materials | AB2 Monomer | Hyperbranched polyesters | Low viscosity, high solubility, high functionality |

| Polymer Systems | Crosslinking agent | Crosslinked epoxies, polyesters, polyurethanes | Enhanced mechanical properties, thermal stability, and chemical resistance |

Studies on 2,2-Bis(hydroxymethyl)butanol and its Derivatives

Following a comprehensive review of scientific literature and chemical databases, there is a notable absence of detailed research on 2,2-Bis(hydroxymethyl)butanol and the specific derivatives outlined below. While some of the ester compounds are listed in chemical databases, indicating their synthesis is theoretically possible, no dedicated studies on their preparation, properties, or applications were found.

Ester Derivatives (e.g., (R)-12-Hydroxyoleate, Laurate, 16-Methylheptadecanoate, (9Z,12Z)-octadeca-9,12-dienoate)

No research publications or patents detailing the synthesis or study of the following ester derivatives of 2,2-Bis(hydroxymethyl)butanol could be located:

2,2-Bis(hydroxymethyl)butyl (R)-12-Hydroxyoleate

2,2-Bis(hydroxymethyl)butyl Laurate nih.gov

2,2-Bis(hydroxymethyl)butyl 16-Methylheptadecanoate

2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate

Trimethacrylate Monomers and Polymerization

There is no available information in the searched scientific literature or patent databases regarding trimethacrylate monomers derived from 2,2-Bis(hydroxymethyl)butanol or any subsequent polymerization studies. Research into multifunctional methacrylates tends to focus on more common polyols like trimethylolpropane or pentaerythritol. patsnap.comguidechem.com

Phosphite (B83602) Derivatives and their Reactivity

The aldehyde functional group in this compound is a key site for reactivity, particularly in reactions with organophosphorus compounds like phosphites. The reaction of aldehydes with dialkyl or trialkyl phosphites is a well-established method for synthesizing α-hydroxyphosphonates and related derivatives. mdpi.com This type of transformation, often referred to as the Pudovik reaction, typically involves the nucleophilic addition of the phosphite to the carbonyl carbon of the aldehyde. mdpi.com

For this compound, this reaction would proceed by the addition of a phosphite ester to the aldehyde group, yielding an α-hydroxyphosphonate derivative. The two hydroxymethyl groups would remain intact during this process, providing further sites for subsequent modifications. The general reactivity is outlined below:

Table 1: General Reaction for Phosphite Derivative Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reaction Name |

|---|---|---|---|

| This compound | Dialkyl phosphite | α-Hydroxyphosphonate | Pudovik Reaction |

The reactivity can be influenced by catalysts, with base-catalyzed conditions being common for the Pudovik reaction. mdpi.com The resulting α-hydroxyphosphonates are valuable synthetic intermediates and have been studied for a range of potential biological activities in other molecular contexts. mdpi.com Further reactions could involve the two primary hydroxyl groups, allowing for the creation of more complex, multifunctional phosphorus-containing molecules. For instance, these hydroxyls could be reacted to form cyclic phosphites or be incorporated into larger polymer structures where the phosphonate (B1237965) moiety adds unique properties.

Investigations into Other Structurally Related Hydroxymethylated Aldehydes and Alcohols

The chemical properties and applications of this compound can be contextualized by examining structurally similar compounds. Key analogues include other α,α-bishydroxymethyl alkanoic compounds, such as 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) and 2,2-Bis(hydroxymethyl)butanoic acid (the oxidized form of the target aldehyde). nih.gov

These compounds share the core structural feature of a quaternary carbon substituted with two hydroxymethyl groups. This "AB2-type" monomer structure, where 'A' is a carboxyl group and 'B' represents the two hydroxyl groups, is highly significant in polymer science.

2,2-Bis(hydroxymethyl)propionic acid (bis-MPA): This compound is extensively used in the synthesis of biodegradable and biocompatible polymers, particularly dendritic or hyperbranched polymers and polycarbonates for biomedical applications like drug delivery. nih.gov Its prevalence in research provides a well-documented model for the potential applications of related structures.

2,2-Bis(hydroxymethyl)butanoic acid: As the corresponding carboxylic acid of this compound, this compound is also utilized as a monomer for producing polyesters and alkyd resins. Its structural similarity to bis-MPA suggests its utility in creating polymers with tailored properties.

The primary difference between these analogues and this compound is the functional group at the alpha position—an aldehyde versus a carboxylic acid. While the carboxylic acid analogues are primarily used for polycondensation reactions to form polyesters, the aldehyde group in this compound offers different reactive possibilities, including reductive amination, oxidation, and the aforementioned reactions with phosphites.

Table 2: Comparison of Structurally Related Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Primary Application Area |

|---|---|---|---|

| This compound | C₆H₁₂O₃ | Aldehyde, 2 Hydroxyls | Synthetic Intermediate |

| 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) | C₅H₁₀O₄ | Carboxylic Acid, 2 Hydroxyls | Biomedical Polymers. nih.gov |

Structure-Activity Relationship Studies within Analogous Series

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its properties and reactivity. For a series of compounds analogous to this compound, an SAR study would involve systematically modifying its structure and observing the effect on a specific chemical or biological endpoint.

Key modifications could target any of the three functional groups: the aldehyde and the two primary alcohols.

Modification of the Aldehyde Group:

Oxidation: Conversion to a carboxylic acid (forming 2,2-Bis(hydroxymethyl)butanoic acid) would increase polarity and introduce hydrogen bond donating and accepting capabilities, significantly altering its reactivity, particularly in polymerization.

Reduction: Conversion to a primary alcohol (forming 2-ethyl-2-(hydroxymethyl)propane-1,3-diol) would remove the electrophilic carbonyl center, making the molecule a triol, suitable as a crosslinking agent in polymer synthesis.

Replacement: Replacing the C=O with a C=CH₂ could be used to probe the importance of the carbonyl as a hydrogen bond acceptor in any potential biological interactions. drugdesign.org

Modification of the Hydroxymethyl Groups:

Esterification/Etherification: Converting the -OH groups to esters or ethers would decrease polarity and remove hydrogen bond donating ability, which could impact solubility and intermolecular interactions.

Chain Extension: Replacing one or both hydroxymethyl groups with longer hydroxyalkyl chains would alter the geometry and flexibility of the molecule.

Modification of the Ethyl Group:

Varying the length of the alkyl chain (e.g., from ethyl to propyl or methyl) would systematically change the lipophilicity of the molecule, which could be critical for its interaction with nonpolar environments.

Table 3: Potential Modifications for SAR Studies and their Hypothesized Effects

| Structural Modification | Target Functional Group | Potential Effect on Properties |

|---|---|---|

| Oxidation of aldehyde to carboxylic acid | Aldehyde | Increased polarity; enables polyester formation |

| Reduction of aldehyde to alcohol | Aldehyde | Removal of electrophilic center; creates a triol |

| Esterification of hydroxyls | Hydroxymethyl groups | Decreased polarity; loss of H-bond donation |

Advanced Analytical Methodologies for 2,2 Bis Hydroxymethyl Butanal and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. etamu.edu For 2,2-Bis(hydroxymethyl)butanal, both gas and liquid chromatography serve essential roles in its analysis.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. emerypharma.com However, due to the presence of two polar hydroxyl groups, this compound itself has low volatility and is not ideally suited for direct GC analysis. To overcome this limitation, derivatization is typically required to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. emerypharma.com A common method is silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. etamu.edu The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification. etamu.edu

When coupled with a Mass Spectrometer (MS), the technique becomes GC-MS, a premier tool for both qualitative and quantitative analysis. nist.govyoutube.com As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). emerypharma.com The resulting molecular ion and its characteristic fragmentation pattern (mass spectrum) provide definitive structural information and serve as a molecular fingerprint for positive identification. youtube.com GC-MS is highly effective for assessing the purity of this compound and identifying trace-level impurities. emerypharma.comnist.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS | Increases volatility by converting -OH groups to -OTMS groups. researchgate.net |

| GC Column | Fused silica (B1680970) capillary column (e.g., 5% diphenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm ID | Separates components of the mixture based on boiling point and polarity. researchgate.net |

| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to carry the analyte through the column. etamu.edu |

| Inlet Temperature | 250-300 °C | Ensures rapid and complete vaporization of the sample. sigmaaldrich.com |

| Oven Program | Temperature ramp (e.g., start at 50 °C, ramp to 300 °C at 10 °C/min) | Allows for the separation of compounds with a range of boiling points. |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV | Fragments the molecule in a reproducible way to generate a characteristic mass spectrum. emerypharma.com |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio (m/z). youtube.com |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile or thermally labile compounds like this compound, as it does not require derivatization. bjbms.org It is particularly valuable for real-time monitoring of synthesis reactions, allowing for the quantification of reactants, intermediates, and products to determine reaction kinetics and endpoints. researchgate.netchromatographyonline.com

In a typical reversed-phase HPLC setup, a polar mobile phase is used with a nonpolar stationary phase (e.g., C18). This compound, being a polar molecule, would elute relatively quickly under these conditions. The separation of the compound from other components in a reaction mixture is achieved by carefully selecting the column, mobile phase composition, and flow rate. bridgewater.edu

Detection is commonly performed using an ultraviolet (UV) detector, as the aldehyde functional group possesses a chromophore that absorbs UV light. By monitoring the absorbance at a specific wavelength, the concentration of the compound can be determined. This allows for the creation of concentration vs. time profiles in reaction monitoring studies. researchgate.net HPLC can also be coupled with mass spectrometry (LC-MS) for more definitive peak identification, especially in complex mixtures. bjbms.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Isocratic or gradient mixture of water and a polar organic solvent (e.g., methanol (B129727) or acetonitrile) | The mobile phase carries the sample through the column; its composition can be adjusted to optimize separation. |

| Flow Rate | 1.0 mL/min | Determines the speed of the analysis and can influence separation efficiency. |

| Detector | UV-Vis Detector | Quantifies the analyte by measuring its absorbance of UV light (typically ~210 nm or ~280 nm for the aldehyde group). |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system for analysis. |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation. These techniques are essential for confirming the identity and elucidating the detailed structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. core.ac.uk It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: A proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: A carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift of each signal is indicative of the carbon's functional group and electronic environment.

³¹P NMR: This technique is not directly applicable to this compound itself but is extremely useful for its phosphorylated derivatives. researchgate.net If the hydroxyl groups are reacted with a phosphorus-containing reagent, ³¹P NMR can be used to monitor the reaction and characterize the resulting phosphorus-containing product, showing a characteristic chemical shift for the newly formed phosphate (B84403) or phosphonate (B1237965) ester. nih.gov

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C spectra. core.ac.uk

| Chemical Shift (δ, ppm) | Protons | Integration | Multiplicity | Assignment |

|---|---|---|---|---|

| ~9.6 | -CHO | 1H | Singlet (s) | Aldehyde proton |

| ~3.8 | -CH₂OH | 4H | Singlet (s) or Doublet (d) | Hydroxymethyl protons |

| ~2.5-3.0 | -CH₂OH | 2H | Broad Singlet (br s) | Hydroxyl protons |

| ~1.7 | -CH₂CH₃ | 2H | Quartet (q) | Methylene protons of ethyl group |

| ~0.9 | -CH₂CH₃ | 3H | Triplet (t) | Methyl protons of ethyl group |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~205 | CHO (Aldehyde) |

| ~65 | -CH₂OH (Hydroxymethyl) |

| ~55 | Quaternary Carbon |

| ~25 | -CH₂CH₃ (Ethyl) |

| ~8 | -CH₂CH₃ (Ethyl) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its hydroxyl, aldehyde, and alkyl groups. The presence of these key peaks provides strong evidence for the compound's structure. pressbooks.pub

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Appearance |

|---|---|---|---|

| 3600-3200 | O-H stretch | Hydroxyl (-OH) | Strong, broad band libretexts.org |

| 2960-2850 | C-H stretch | Alkyl (C-H) | Strong, sharp peaks pressbooks.pub |

| 2850-2820 & 2750-2720 | C-H stretch | Aldehyde (O=C-H) | Two weak to moderate peaks vscht.czlibretexts.org |

| 1740-1720 | C=O stretch | Aldehyde (-CHO) | Strong, sharp peak pressbooks.pub |

| ~1050 | C-O stretch | Primary Alcohol | Strong peak |

UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for quantifying compounds that contain chromophores (light-absorbing groups). The aldehyde group (C=O) in this compound acts as a chromophore. It typically exhibits a weak absorption band around 270-300 nm resulting from an n→π* electronic transition.

While the absorption is weak, it is sufficient for quantification using the Beer-Lambert law, where absorbance is directly proportional to the concentration of the analyte. A calibration curve can be constructed using standards of known concentration to determine the concentration of an unknown sample.

Furthermore, this technique is valuable for kinetic studies. researchgate.net If a reaction involves the formation or consumption of this compound, the rate of the reaction can be determined by monitoring the change in absorbance at the wavelength of maximum absorption (λ_max) over time.

| Parameter | Value/Description | Application |

|---|---|---|

| Chromophore | Carbonyl group (C=O) of the aldehyde | Basis for UV absorption. |

| λ_max | ~280 nm (typical for n→π* transition of an aliphatic aldehyde) | Wavelength used for quantification and kinetic monitoring. |

| Application | Beer-Lambert Law (A = εbc) | Used to calculate concentration from absorbance measurements. |

Advanced Techniques for Reaction Progress Monitoring and By-product Profiling

The efficient synthesis of this compound relies on precise control over the reaction conditions to maximize yield and minimize the formation of impurities. Advanced analytical methodologies play a crucial role in achieving this control by enabling real-time monitoring of the reaction progress and detailed profiling of by-products. These techniques, often employed as part of a Process Analytical Technology (PAT) strategy, provide a deep understanding of the reaction kinetics and mechanisms, facilitating process optimization and ensuring product quality.

In-situ Spectroscopic Monitoring

In-situ (in the reaction vessel) spectroscopic techniques are powerful tools for real-time tracking of the concentrations of reactants, intermediates, and products without the need for manual sampling. This provides immediate feedback on the reaction's status.

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is particularly well-suited for monitoring the aldol (B89426) condensation reaction involved in the synthesis of this compound. By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction mixture, characteristic infrared absorption bands of key functional groups can be monitored continuously.

The disappearance of the C=O stretching band of the reactant, n-butyraldehyde (typically around 1730 cm⁻¹), and the appearance of the O-H stretching band of the hydroxymethyl groups in the product (in the region of 3300-3500 cm⁻¹) are key indicators of reaction progress. Furthermore, the consumption of formaldehyde (B43269) can be tracked by monitoring its characteristic bands.

Hypothetical Data for Reaction Monitoring using In-situ FTIR:

Interactive Data Table: In-situ FTIR Monitoring of this compound Synthesis| Time (minutes) | n-Butyraldehyde (C=O peak area at ~1730 cm⁻¹) | This compound (O-H peak area at ~3400 cm⁻¹) |

| 0 | 1.00 | 0.00 |

| 15 | 0.75 | 0.25 |

| 30 | 0.50 | 0.50 |

| 60 | 0.20 | 0.80 |

| 90 | 0.05 | 0.95 |

| 120 | <0.01 | >0.99 |

This table illustrates the expected changes in the relative peak areas of the key functional groups as the reaction proceeds, providing a real-time kinetic profile.

Raman Spectroscopy:

Raman spectroscopy offers several advantages for in-situ reaction monitoring, including its low interference from water, which is often present in the reaction medium. A fiber-optic probe can be immersed in the reactor to acquire spectra throughout the synthesis. The C=O stretching vibration of the aldehyde group in both the reactant and product, as well as the C-C bond vibrations, provide a detailed fingerprint of the reaction mixture's composition. Quantitative analysis can be performed by correlating the intensity of specific Raman bands to the concentration of the corresponding species, often with the aid of chemometric models.

Chromatographic and Spectrometric By-product Profiling

A thorough understanding of the by-product profile is essential for optimizing reaction selectivity and for the purification of the final product. A combination of chromatographic separation and spectrometric detection provides the necessary resolution and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for identifying and quantifying volatile by-products in the synthesis of this compound. The reaction mixture can be sampled at various time points, and after appropriate derivatization if necessary, injected into the GC-MS system. The gas chromatograph separates the different components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides detailed structural information for each separated component, allowing for their unambiguous identification.

Potential by-products that can be identified by GC-MS include products of self-condensation of n-butyraldehyde, such as 2-ethyl-2-hexenal, and intermediates that have undergone only one hydroxymethylation step.

Illustrative GC-MS Data for By-product Analysis:

Interactive Data Table: Potential By-products in this compound Synthesis Identified by GC-MS| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Potential Origin |

| 5.2 | n-Butyraldehyde | 72, 44, 29 | Unreacted starting material |

| 8.5 | 2-Hydroxymethylbutanal | 102, 71, 43 | Incomplete reaction intermediate |

| 10.1 | This compound | 132, 101, 71 | Main product |

| 12.8 | 2-Ethyl-2-hexenal | 126, 97, 81 | Self-condensation of n-butyraldehyde |

| 14.5 | Cannizzaro-related products | Varies | Disproportionation of aldehydes |

High-Performance Liquid Chromatography (HPLC):

For less volatile by-products and for monitoring the reaction in real-time without derivatization, High-Performance Liquid Chromatography (HPLC) is an invaluable tool. Online HPLC systems can be directly coupled to the reactor, allowing for automated sampling and analysis of the reaction mixture at predefined intervals. A reversed-phase column is typically used to separate the polar components of the mixture. Detection can be achieved using a variety of detectors, with UV-Vis and mass spectrometry (LC-MS) being the most common. LC-MS, in particular, provides both quantitative data and structural information, making it a powerful technique for comprehensive by-product profiling.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

Quantitative NMR (qNMR) has emerged as a powerful technique for the precise and accurate determination of the concentration of the main product and any significant impurities in the final reaction mixture. ¹H NMR is most commonly used due to its high sensitivity and the presence of protons in all components of interest. By integrating the signals corresponding to specific protons in the different molecules and comparing them to the integral of a certified internal standard of known concentration, the absolute quantities of each species can be determined without the need for compound-specific calibration curves. This is particularly useful for quantifying by-products for which pure standards may not be readily available.

Example of qNMR Analysis Data:

Interactive Data Table: Quantitative ¹H NMR Analysis of a Final Reaction Mixture| Compound | Characteristic Signal (ppm) | Multiplicity | Integral Value | Calculated Molarity (M) |

| Internal Standard (Maleic Acid) | 6.25 | s | 2.00 | 0.050 (reference) |

| This compound | 9.60 (CHO) | s | 0.98 | 0.049 |

| 2-Hydroxymethylbutanal | 9.65 (CHO) | d | 0.04 | 0.002 |

| n-Butyraldehyde | 9.75 (CHO) | t | 0.01 | 0.0005 |

This table demonstrates how the molar concentration of the product and key by-products can be accurately determined from a single NMR spectrum.

Computational and Theoretical Studies on 2,2 Bis Hydroxymethyl Butanal

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the optimal three-dimensional arrangement of atoms in a molecule (conformation) and to describe the distribution of electrons within it (electronic structure). These calculations can predict various molecular properties, such as bond lengths, bond angles, and charge distributions.

For 2,2-Bis(hydroxymethyl)butanal, theoretical calculations can identify the most stable conformers by mapping the potential energy surface. The presence of rotatable bonds, particularly around the C-C single bonds of the ethyl and hydroxymethyl groups, allows for multiple possible conformations. The relative energies of these conformers determine their population at a given temperature. The electronic structure calculations reveal the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity.

Table 1: Illustrative Calculated Structural and Electronic Properties of this compound (Note: The following data is illustrative of the type of information obtained from quantum chemical calculations and is not derived from a specific published study on this molecule.)

| Property | Value |

|---|---|

| Optimized Bond Length (C=O) | 1.21 Å |

| Optimized Bond Angle (O=C-C) | 124.5° |

| Mulliken Charge on Aldehyde Oxygen | -0.55 e |

| Mulliken Charge on Aldehyde Carbon | +0.45 e |

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. hw.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior in different environments, such as in solution. nih.gov

For this compound, MD simulations can be particularly insightful for understanding its behavior in aqueous solutions. These simulations can model the hydrogen bonding interactions between the hydroxyl groups of the molecule and surrounding water molecules, as well as potential intramolecular hydrogen bonding. The simulations can also provide information on the solvation shell structure and the dynamics of the solvent molecules around the solute. This information is valuable for predicting physical properties such as solubility and for understanding how the molecule interacts with other substances in a solution.

Table 2: Illustrative Data from Molecular Dynamics Simulation of this compound in Water (Note: The following data is hypothetical and represents the type of results that could be obtained from MD simulations.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| Radial Distribution Function g(r) O(solute)-H(water) peak | Indicates the distance of highest probability for finding a water hydrogen atom near a solute oxygen atom. | 1.8 Å |

| Hydrogen Bond Lifetime | Average duration of a hydrogen bond between the solute and solvent. | 2.5 ps |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions. acs.org By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and identify the rate-determining step. acs.org This provides a level of detail that is often difficult to obtain through experimental methods alone.

In the case of this compound, computational modeling could be used to investigate various reactions, such as the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol. For example, in a hypothetical oxidation reaction, quantum chemical calculations could be used to model the approach of an oxidizing agent, the breaking and forming of chemical bonds, and the structure and energy of the transition state. This would provide fundamental insights into the reactivity of the aldehyde functional group in this specific molecular context.

Theoretical Prediction of Chemical Reactivity and Stability

Theoretical calculations can provide valuable predictions about the chemical reactivity and stability of a molecule. researchgate.net By analyzing the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—it is possible to predict where a molecule is most likely to act as an electron donor or acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. Calculations can also determine various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which can predict the most reactive sites within the molecule. This information is useful for anticipating the types of reactions the molecule will undergo and for designing new synthetic pathways.

Table 3: Illustrative Theoretically Predicted Reactivity Descriptors for this compound (Note: The following data is for illustrative purposes to show the type of information generated by such studies.)

| Descriptor | Definition | Illustrative Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 7.7 eV |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | 2.65 eV |

Q & A

Q. What are the recommended methods for synthesizing 2,2-bis(hydroxymethyl)butanal, and how can its purity be verified?

Answer: Synthesis typically involves the oxidation of 2,2-bis(hydroxymethyl)-1,4-butanediol (a structurally related diol) using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve the aldehyde functionality . Post-synthesis, purity verification should combine:

- Chromatography: HPLC or GC-MS to confirm retention times and molecular ion peaks.

- Spectroscopy: H NMR to identify aldehyde proton signals (δ ~9.5–10.5 ppm) and hydroxyl groups (δ ~1.5–3.0 ppm) .

- Melting Point Analysis: Compare observed values (e.g., 108–115°C for analogous compounds) with literature data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves and a full-body chemical-resistant suit to avoid dermal exposure. Inspect gloves for integrity before use .

- Ventilation: Use fume hoods to prevent inhalation of vapors. If exposed, move to fresh air immediately and seek medical attention .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste following local regulations .

Q. How can the solubility and stability of this compound be optimized for aqueous reaction systems?

Answer:

- Solubility Enhancement: Use co-solvents like methanol or acetone, which are compatible with hydroxymethyl groups .

- Stability Testing: Conduct accelerated degradation studies under varying pH (4–9) and temperature (4–40°C) to identify optimal storage conditions. Monitor aldehyde oxidation via FT-IR for carbonyl group stability .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic addition reactions be resolved?

Answer: Contradictions often arise from solvent polarity or catalyst selection. To resolve these:

- Controlled Experiments: Compare reaction outcomes in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents.

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to modulate reactivity .

- Computational Modeling: Use DFT calculations to evaluate transition states and identify steric or electronic barriers .

Q. What strategies are effective for incorporating this compound into dendritic polymer architectures?

Answer:

Q. How can the environmental impact of this compound be assessed in biodegradation studies?

Answer:

- OECD 301F Test: Measure biochemical oxygen demand (BOD) over 28 days to evaluate aerobic biodegradability.

- Metabolite Identification: Use LC-QTOF-MS to detect degradation products (e.g., carboxylic acids or diols) .

- Ecotoxicology: Perform Daphnia magna acute toxicity assays (EC) to assess aquatic risks .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.